3-Fluoro-4-(furan-3-yl)benzoic acid
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Overview
Description
3-Fluoro-4-(furan-3-yl)benzoic acid is a compound that features a benzoic acid core substituted with a fluorine atom at the 3-position and a furan ring at the 4-position. This compound is of interest due to its unique structural properties, which combine the characteristics of both fluorinated aromatic compounds and heterocyclic furans. These properties make it a valuable subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Fluoro-4-(furan-3-yl)benzoic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Synthesis of 3-Fluorobenzoic Acid: This can be achieved through the direct fluorination of benzoic acid using a fluorinating agent such as Selectfluor.
Formation of 3-Fluoro-4-iodobenzoic Acid: This intermediate is prepared by iodination of 3-fluorobenzoic acid.
Suzuki-Miyaura Coupling: The final step involves coupling the 3-fluoro-4-iodobenzoic acid with a furan-3-boronic acid derivative under palladium-catalyzed conditions to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
3-Fluoro-4-(furan-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The benzoic acid moiety can be reduced to form the corresponding benzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include furan-3-carboxylic acid derivatives, benzyl alcohols, and various substituted benzoic acids .
Scientific Research Applications
3-Fluoro-4-(furan-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its structural similarity to biologically active molecules, it is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(furan-3-yl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the furan ring provides additional binding interactions. These properties make it a valuable tool for studying molecular recognition and binding processes .
Comparison with Similar Compounds
Similar compounds to 3-Fluoro-4-(furan-3-yl)benzoic acid include:
3-Fluorobenzoic Acid: Lacks the furan ring, making it less versatile in terms of chemical reactivity and biological activity.
4-(Furan-3-yl)benzoic Acid: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Fluoro-4-(thiophen-3-yl)benzoic Acid: Contains a thiophene ring instead of a furan ring, which alters its chemical and biological properties.
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring and a furan moiety, providing a distinct set of chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C11H7FO3 |
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Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-fluoro-4-(furan-3-yl)benzoic acid |
InChI |
InChI=1S/C11H7FO3/c12-10-5-7(11(13)14)1-2-9(10)8-3-4-15-6-8/h1-6H,(H,13,14) |
InChI Key |
AKTUAPNJUJGRLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=COC=C2 |
Origin of Product |
United States |
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